4-Isopropoxyphenol

Description

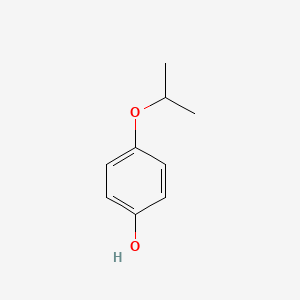

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYQMWSESURNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064725 | |

| Record name | Phenol, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7495-77-4 | |

| Record name | 4-Isopropoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKT4VD4W9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isopropoxyphenol chemical properties and structure

An In-depth Technical Guide to 4-Isopropoxyphenol: Structure, Properties, and Synthetic Utility

Executive Summary: this compound, a key hydroquinone monoether, serves as a versatile intermediate in advanced organic synthesis. Characterized by a phenol ring functionalized with an isopropoxy group at the para-position, this molecule offers a valuable scaffold for the development of complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure provides two distinct reactive sites—the phenolic hydroxyl group and the aromatic ring—allowing for sequential, regioselective modifications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound, with a focus on its practical application for researchers in drug discovery and chemical development.

This compound, also known as hydroquinone monoisopropyl ether or 4-(1-methylethoxy)phenol, is an aromatic organic compound. Its structure consists of a benzene ring disubstituted with a hydroxyl group (-OH) and an isopropoxy group (-OCH(CH₃)₂) at positions 1 and 4, respectively. The presence of the ether linkage and the phenolic proton imparts a moderate polarity and allows for hydrogen bonding, which dictates its solubility and physical state.

The isopropoxy group is a key structural feature, offering a stable, moderately bulky alkyl ether that influences the molecule's lipophilicity and electronic properties. Compared to its linear isomer, 4-propoxyphenol, the branched nature of the isopropyl group can impart different steric and conformational properties to derivative compounds.

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D Structure of this compound (CAS: 7495-77-4).

Physicochemical Data Summary

Quantitative data for this compound has been consolidated from various chemical databases and computational models. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| IUPAC Name | 4-(propan-2-yloxy)phenol | PubChem[1] |

| CAS Number | 7495-77-4 | PubChem[1] |

| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| Boiling Point | 117 °C at 4 Torr | CAS Common Chemistry |

| XLogP3 (Lipophilicity) | 2.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

Spectroscopic and Structural Characterization

Accurate structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a comprehensive, published dataset is not available in public spectral databases like SDBS, the expected spectral characteristics can be reliably predicted based on its functional groups.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons. The aromatic protons will appear as two doublets in the range of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring. The methine proton of the isopropyl group will be a septet around δ 4.4-4.6 ppm, coupled to the six methyl protons. The two methyl groups will appear as a doublet at approximately δ 1.3 ppm. The phenolic proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show six signals for the aromatic carbons, with the two oxygen-substituted carbons (C1 and C4) being the most downfield (δ 150-155 ppm). The methine carbon of the isopropyl group is expected around δ 70 ppm, and the equivalent methyl carbons will appear upfield around δ 22 ppm.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak [M]⁺• at m/z = 152. The primary fragmentation pathway for related aromatic ethers involves the loss of an alkene via a McLafferty-type rearrangement or direct cleavage, leading to a stable phenol radical cation. For this compound, the loss of propene (C₃H₆, 42 Da) would result in a base peak at m/z = 110, corresponding to the hydroquinone radical cation. Further fragmentation of the aromatic ring is also possible.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3600 (broad) | O–H stretch | Phenolic hydroxyl |

| 3030–3100 | C–H stretch | Aromatic C-H |

| 2850–2980 | C–H stretch | Aliphatic (isopropyl) C-H |

| ~1510, ~1600 | C=C stretch | Aromatic ring |

| 1210–1260 | C–O stretch (asymmetric) | Aryl-alkyl ether |

| ~1040 | C–O stretch (symmetric) | Aryl-alkyl ether |

| ~1175 | C–O stretch | Phenolic C-O |

| ~830 | C–H bend (out-of-plane) | 1,4-disubstituted aromatic |

Synthesis and Manufacturing

The most direct and widely used method for preparing this compound is the Williamson ether synthesis . This reaction involves the selective mono-O-alkylation of hydroquinone. The causality behind this choice is the reaction's reliability, high potential yield, and the ready availability of starting materials. It proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating hydroquinone, acts as a nucleophile attacking an isopropyl halide.

A critical aspect of this synthesis is controlling the stoichiometry to favor mono-alkylation over the formation of the di-alkylated byproduct, 1,4-diisopropoxybenzene. Using hydroquinone in molar excess relative to the isopropyl halide is a key strategy to achieve this selectivity.

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for phenolic compounds.[8][9][10]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (22.0 g, 0.2 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) or acetone to the flask. The choice of a polar apathetic solvent like DMF facilitates the Sₙ2 reaction.

-

Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (12.3 g, 0.1 mol) dropwise to the mixture at room temperature. Causality: Using a 2:1 molar ratio of hydroquinone to 2-bromopropane statistically favors the formation of the mono-alkylated product.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C for acetone) and maintain reflux with vigorous stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

-

Workup - Cooling and Filtration: After completion, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of the reaction solvent.

-

Workup - Solvent Removal & Extraction: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 150 mL of diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. Self-Validation: The basic wash ensures the removal of the acidic starting material, which is a key purification step.

-

Workup - Neutralization and Drying: Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a hexanes/ethyl acetate solvent system or by flash column chromatography on silica gel to yield the pure product as a solid.

Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from its bifunctional nature.

-

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile. This allows for further O-alkylation or O-acylation reactions. It is a key handle for introducing the molecule into larger structures via ether or ester linkages.

-

Aromatic Ring: The aromatic ring is electron-rich due to the activating effects of the hydroxyl and isopropoxy groups, making it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions typically occur at the positions ortho to the existing activating groups.

Role as a Pharmaceutical Intermediate

This compound is a valuable building block in medicinal chemistry. The 4-alkoxyphenol motif is present in numerous biologically active compounds. For instance, the related intermediate, 4-((2-isopropoxy ethoxy) methyl) phenol, is a key precursor in the industrial synthesis of the beta-blocker Bisoprolol.[11] This highlights the strategic importance of the 4-alkoxyphenol core in constructing pharmacologically relevant molecules.

Furthermore, derivatives like 4-((4-isopropoxyphenyl)sulfonyl)phenol serve as crucial intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer agents.[12] The this compound moiety provides a synthetically accessible fragment that can be elaborated to optimize binding affinity and pharmacokinetic properties of a lead compound.

Biological Activity and Toxicological Profile

Direct and extensive studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of 4-alkoxyphenols and related alkylphenols has been investigated, providing a basis for predicting potential biological interactions.

-

Potential for Bioactivity: Structurally similar compounds, such as 4-methoxyphenol, have been studied for their carcinogenic potential, demonstrating that modifications to the phenol ring can lead to significant biological effects.[13] Other long-chain 4-alkoxyphenols have shown activities ranging from antibacterial to endocrine disruption. This suggests that this compound could serve as a scaffold for developing new bioactive agents, although its own profile requires further investigation.

-

Toxicology: Based on aggregated GHS data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling this compound.

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its straightforward preparation via the Williamson ether synthesis and its bifunctional reactivity make it an important building block for researchers in drug discovery and development. The 4-alkoxyphenol scaffold it provides is a proven component in pharmacologically active molecules, particularly in the domain of kinase inhibitors and cardiovascular drugs. While its intrinsic biological profile is not yet fully elucidated, its utility as a foundational element for more complex and potent therapeutic agents is well-established, ensuring its continued relevance in the field of medicinal chemistry.

References

- Google Patents. (n.d.). An improved process for the preparation of bisoprolol and its intermediate. WO2016135616A1.

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for hydroquinone monoether compound. CN104292082A.

-

PubChem. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Selective Monoetherification of 1,4-Hydroquinone Promoted by Nano. Retrieved from [Link]

-

eScholarship. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst. CN109420519B.

-

Royal Society of Chemistry. (2016). Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. Retrieved from [Link]

-

DOI. (n.d.). Discovery of investigational drug CT1812, an antagonist of the sigma-2 receptor complex for Alzheimer's Disease. Retrieved from [Link]

-

University Website. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University Website. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1.

-

PubMed. (n.d.). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

-

EPO. (n.d.). Intermediate compounds and processes for the preparation of tapentadol and related compounds. Patent 2519100. Retrieved from [Link]

-

IAS Fellows Publications. (n.d.). Efficient and Practical Synthesis of Dissymmetrical Ethers of 4-Nitrocatechol. Retrieved from [Link]

-

Googleapis. (2024). United States Patent. Retrieved from [Link]

-

University Website. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (2025). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Polyethoxylate Surfactants Derived from Phenolic Lipids. Retrieved from [Link]

-

WUR eDepot. (n.d.). Synthesis and SAR of phenylazoles, active against Staphylococcus aureus Newman. Retrieved from [Link]

-

PMC. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Magnetic Molecularly Imprinted Polymer Sorbents (Fe3O4@MIPs) for Removal of Tetrabromobisphenol A. Retrieved from [Link]

-

PMC. (n.d.). Physicochemical and Adsorption Characterization of Char Derived from Resorcinol–Formaldehyde Resin Modified with Metal Oxide/Silica Nanocomposites. Retrieved from [Link]

Sources

- 1. This compound | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. benchchem.com [benchchem.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 12. 4-Isopropylphenol(99-89-8) IR Spectrum [m.chemicalbook.com]

- 13. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

physical and spectral data of 4-Isopropoxyphenol

An In-Depth Technical Guide to the Physicochemical and Spectral Properties of 4-Isopropoxyphenol

This guide provides a comprehensive overview of this compound (CAS 7495-77-4), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers field-proven insights into the synthesis, purification, and detailed spectral characterization of this compound, emphasizing the causal relationships behind experimental choices to ensure reproducible and reliable results.

Introduction and Molecular Overview

This compound, also known as p-isopropoxyphenol or hydroquinone monoisopropyl ether, is an aromatic organic compound featuring a phenol ring substituted with an isopropoxy group at the para position. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a stable ether linkage—makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers. Understanding its core physical properties and spectral signature is paramount for its effective use and for quality control in any synthetic workflow.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental procedures such as reaction setups, solvent selection, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 7495-77-4 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 59-61 °C | [4][5] |

| Boiling Point | 117 °C at 4 Torr | [2] |

| Density | 0.987 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, ethyl acetate. | [4][5] |

| pKa | 10.19 ± 0.13 (Predicted) | [5] |

| LogP | 2.6 | [1] |

Synthesis and Purification: A Validated Workflow

The most common and reliable method for preparing this compound is via the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this case, hydroquinone is mono-alkylated using an isopropyl halide.

Synthesis Principle and Rationale

The synthesis proceeds by deprotonating one of the hydroxyl groups of hydroquinone with a mild base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl electrophile (e.g., 2-bromopropane). Using a 1:1 molar ratio of hydroquinone to the alkylating agent is crucial to minimize the formation of the dialkylated byproduct, 1,4-diisopropoxybenzene. A polar aprotic solvent like acetone or DMF is preferred as it effectively solvates the cation of the base, leaving the phenoxide anion more reactive.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from hydroquinone and 2-bromopropane.

Materials:

-

Hydroquinone (1.0 eq)

-

2-Bromopropane (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

5% Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 5-10 mL per gram of hydroquinone).

-

Reagent Addition: Add 2-bromopropane (1.1 eq) to the mixture. The slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of hydroquinone.

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. b. Evaporate the acetone under reduced pressure. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with 5% HCl (to remove any remaining base), water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product, often a brownish solid or oil, will contain unreacted hydroquinone, the desired product, and the dialkylated byproduct. Purification is typically achieved by flash column chromatography followed by recrystallization.

Part A: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.

-

Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%). The less polar 1,4-diisopropoxybenzene will elute first, followed by the desired this compound.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part B: Recrystallization

-

Solvent Selection: Dissolve the product from the column in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

-

Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the pure white crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Synthesis and Purification Workflow Diagram

Caption: Correlation of spectral data with the molecular structure of this compound.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Hazard Identification: this compound is harmful if swallowed and causes skin and serious eye irritation. [1][6]* GHS Pictograms: Warning. [1]* Precautionary Measures: Avoid all personal contact, including inhalation. [6]Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [6]* Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents. Keep containers tightly sealed when not in use. [7]

Conclusion

This guide has detailed the essential physical properties, a validated synthesis and purification workflow, and a comprehensive spectral analysis of this compound. By understanding the rationale behind each experimental step and the correlation between molecular structure and spectral output, researchers can confidently synthesize, purify, and verify this important chemical intermediate for use in advanced applications.

References

-

PubChem. (n.d.). 4-Isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Exploring 4-Isopropylphenol: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 4-isopropylphenol.

Sources

- 1. This compound | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. innospk.com [innospk.com]

- 4. 4-Isopropylphenol CAS#: 99-89-8 [m.chemicalbook.com]

- 5. 4-Isopropylphenol | 99-89-8 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 4-Isopropoxyphenol (CAS 7495-77-4): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: 4-Isopropoxyphenol is a substituted phenol derivative that serves as a critical intermediate and building block in organic synthesis. Its unique structure, featuring both a nucleophilic phenolic hydroxyl group and a stable isopropoxy ether linkage, makes it a versatile precursor for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, detailed spectroscopic profile, validated synthesis protocols with mechanistic insights, key chemical reactions, and its strategic applications in drug discovery. It is designed for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound's utility and handling.

Core Concepts: Chemical Identity and Physicochemical Profile

This compound, also known as p-isopropoxyphenol, is an aromatic organic compound valued for its specific reactivity and structural attributes.[2][3] Understanding its fundamental properties is essential for its effective use in a laboratory or industrial setting.

Chemical and Physical Data

The compound's identity is defined by a unique set of identifiers and properties, summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 7495-77-4 | [2][3][4] |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| IUPAC Name | 4-(propan-2-yloxy)phenol | [3] |

| Common Synonyms | p-Isopropoxyphenol, Isopropyl p-hydroxyphenyl ether | [2][3][5] |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)O | [3][5] |

| InChIKey | QEYQMWSESURNPP-UHFFFAOYSA-N | [3][5] |

| Physicochemical Property | Value | Source(s) |

| Appearance | Solid | [6] |

| Purity | ≥95-97% (Typical Commercial Grade) | [2][7] |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is the bedrock of chemical synthesis. The following section details the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity assessment.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.

-

Isopropyl Group: A doublet at approximately 1.3 ppm (6H) corresponding to the two methyl groups, and a septet around 4.5 ppm (1H) for the methine proton (CH). The splitting pattern is a classic indicator of an isopropyl group.

-

Aromatic Protons: Two distinct doublets in the aromatic region (typically 6.7-6.9 ppm), each integrating to 2H. This AA'BB' pattern is characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton: A broad singlet, typically between 5-6 ppm, corresponding to the hydroxyl (-OH) proton. Its chemical shift can vary with concentration and solvent, and it will disappear upon D₂O exchange.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.

-

Isopropyl Carbons: Two signals are expected: one around 22 ppm for the equivalent methyl carbons and another around 70 ppm for the methine carbon.

-

Aromatic Carbons: Four signals in the aromatic region (approx. 115-155 ppm). The two carbons directly attached to the oxygen atoms (C-O) will be the most downfield shifted. Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.[9]

-

O-H Stretch: A broad, prominent peak in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.

-

C-O Stretches: A strong signal in the 1200-1250 cm⁻¹ region is characteristic of the aryl-alkyl ether linkage.

-

C=C Stretches: Aromatic ring vibrations typically appear in the 1500-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should appear at an m/z ratio of 152.

-

Key Fragments: Common fragmentation patterns may include the loss of a methyl group (m/z 137) or the loss of the entire isopropyl group (m/z 109), leading to the formation of a stable hydroquinone radical cation.

-

Synthesis, Purification, and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis. This method is reliable and demonstrates fundamental principles of organic reactivity.

Williamson Ether Synthesis: A Validated Protocol

This protocol describes the synthesis of this compound from hydroquinone and 2-bromopropane. The choice of reagents and conditions is critical for achieving a high yield of the mono-alkylated product and minimizing the formation of the di-alkylated byproduct (1,4-diisopropoxybenzene).

Materials:

-

Hydroquinone

-

2-Bromopropane (or 2-iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or DMF, to the flask.

-

Reactant Addition: Add 2-bromopropane (1.0-1.2 eq) to the mixture. Causality Note: Using a slight excess of the alkylating agent can drive the reaction, but a large excess will favor the formation of the di-substituted product. Careful control of stoichiometry is key to selectivity.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the organic layer sequentially with 1M HCl (to remove any unreacted base), saturated NaHCO₃ solution (to remove unreacted hydroquinone), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Mechanistic Causality and Workflow Visualization

The success of the Williamson ether synthesis hinges on the specific roles of the chosen reagents.

-

Base (K₂CO₃): A moderately strong, non-nucleophilic base is required. Potassium carbonate is ideal as it is strong enough to deprotonate the acidic phenol (pKa ~10) to form the potassium phenoxide nucleophile, but not so strong as to cause side reactions. Its insolubility in some organic solvents can be advantageous, facilitating its removal by simple filtration.

-

Solvent (Acetone/DMF): A polar aprotic solvent is crucial. It effectively solvates the potassium cation but does not solvate the phenoxide anion, leaving the nucleophile "naked" and highly reactive for the Sₙ2 attack on the 2-bromopropane.

-

Temperature: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction without promoting elimination side reactions (E2) of the secondary alkyl halide.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold in medicinal chemistry.[1] Its structure provides a platform for building molecular complexity and fine-tuning pharmacological properties.

A Key Building Block for Kinase Inhibitors

The structure of this compound is present in various scaffolds used in the development of therapeutic agents, including kinase inhibitors.[1] The phenolic -OH group provides a convenient handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR). The isopropoxy group can serve as a lipophilic moiety that can interact with hydrophobic pockets in enzyme active sites, potentially improving binding affinity and cell permeability.

Strategic Use in Prodrug Design

The phenolic hydroxyl group is an ideal site for creating prodrugs.[10] A common strategy in drug development is to mask a polar group, like a phenol, to enhance membrane permeability and oral bioavailability. The phenol of this compound could be converted into an ester, carbonate, or phosphate group. These promoieties are designed to be stable until they reach the target tissue or systemic circulation, where they are cleaved by endogenous enzymes (e.g., esterases) to release the active parent drug.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.[11][12]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's hazards.

| Hazard Class | Hazard Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280, P332+P313 |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P319 |

Source: Aggregated GHS information.[3][7][11]

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[11]

-

Lab Coat: A standard lab coat should be worn to prevent skin contact.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]

First-Aid and Spill Management

-

In Case of Contact:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid generating dust. Ensure the cleanup area is well-ventilated.[11]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82001, this compound. Retrieved December 31, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7465, 4-Isopropylphenol. Retrieved December 31, 2025, from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.

- Google Patents. (n.d.). CN102557891A - Preparation method for 4-isopropoxy ethyoxyl methyl phenol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235373, 3-Isopropoxyphenol. Retrieved December 31, 2025, from [Link]

-

MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved December 31, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20949, 2-Isopropoxyphenol. Retrieved December 31, 2025, from [Link]

-

Pearson. (n.d.). Analytical Techniques: IR, NMR, Mass Spect - Part 1 of 4. Retrieved December 31, 2025, from [Link]

-

MDPI. (n.d.). Pharmaceutical Properties and Phytochemical Profile of Extract Derived from Purple Leaf Graptophyllum pictum (L.) Griff. Retrieved December 31, 2025, from [Link]

-

National Center for Biotechnology Information. (2023, June 19). Biological Activities of Natural Products III. Retrieved December 31, 2025, from [Link]

-

Pearson. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved December 31, 2025, from [Link]

-

Royal Society of Chemistry. (n.d.). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry. Retrieved December 31, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis with 4-Acetylphenol: A Versatile Building Block. Retrieved December 31, 2025, from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved December 31, 2025, from [Link]

-

Pearson. (n.d.). Analytical Techniques: IR, NMR, Mass Spect - Part 4 of 4. Retrieved December 31, 2025, from [Link]

-

Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Retrieved December 31, 2025, from [Link]

-

MDPI. (n.d.). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Retrieved December 31, 2025, from [Link]

-

MDPI. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved December 31, 2025, from [Link]

Sources

- 1. 4-((4-Isopropoxyphenyl)sulfonyl)phenol For Research [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7495-77-4 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7495-77-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

synthesis of 4-Isopropoxyphenol from hydroquinone

An In-Depth Technical Guide to the Synthesis of 4-Isopropoxyphenol from Hydroquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical and specialty chemical industries. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this transformation. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process optimization parameters to maximize yield and selectivity, and outlines essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the necessary theoretical and practical knowledge for the successful laboratory-scale synthesis and scale-up of this compound.

Introduction and Significance

This compound (CAS 7495-77-4), also known as p-isopropoxyphenol, is an aromatic organic compound of significant industrial interest.[1][2] Its molecular structure, featuring both a hydroxyl and an isopropoxy group on a benzene ring, makes it a versatile building block in organic synthesis. A primary application of this compound is as a crucial precursor in the multi-step synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures are fundamental to the synthesis of widely prescribed cardioselective β1-adrenergic receptor blockers like Bisoprolol.[3] The purity and quality of this intermediate directly impact the efficacy and safety profile of the final drug product, making a controlled and optimized synthesis paramount. Beyond pharmaceuticals, its derivatives find use in the development of high-performance polymers and other specialty materials.[4]

The synthesis of this compound is most commonly achieved through the selective mono-O-alkylation of hydroquinone. This process presents a classic chemical challenge: maximizing the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct, 1,4-diisopropoxybenzene. This guide will focus on the Williamson ether synthesis as the core methodology to address this challenge effectively.

The Williamson Ether Synthesis: Mechanistic Insights

The formation of this compound from hydroquinone is a classic example of the Williamson ether synthesis. This reaction, first reported in 1850, remains one of the most reliable methods for preparing ethers.[5][6] It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[6]

The reaction can be dissected into two fundamental steps:

-

Deprotonation: Hydroquinone (p-dihydroxybenzene), being weakly acidic, is treated with a base (e.g., potassium carbonate, sodium hydroxide) to deprotonate one of its phenolic hydroxyl groups.[7][8] This acid-base reaction generates a potent nucleophile, the phenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of an isopropylating agent (e.g., 2-bromopropane or 2-iodopropane). In a concerted S(_N)2 mechanism, the nucleophile attacks from the backside of the carbon-leaving group bond, causing an inversion of stereochemistry (though not relevant for an isopropyl group).[5][6] The halide ion is displaced as the leaving group, forming the C-O ether bond.

Because the S(_N)2 reaction is sensitive to steric hindrance, primary alkyl halides are ideal electrophiles.[5] While 2-bromopropane is a secondary halide, the reaction is still feasible, but conditions must be carefully controlled to minimize the competing elimination (E2) reaction, which would produce propene.

Visualizing the Reaction Mechanism

Sources

- 1. This compound | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-((4-Isopropoxyphenyl)sulfonyl)phenol For Research [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. Hydroquinone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Williamson Ether Synthesis of 4-Isopropoxyphenol

<

This guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 4-isopropoxyphenol, a valuable intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven troubleshooting strategies.

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

First reported by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction's enduring utility lies in its straightforward S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] This guide will focus on a specific and important application: the synthesis of this compound from hydroquinone and an isopropyl halide. Phenolic ethers, such as this compound, are crucial building blocks in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[2]

The Core Mechanism: An S(_N)2 Pathway to Aryl Ethers

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of hydroquinone by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide in a concerted, single-step process.[3]

Key mechanistic steps include:

-

Deprotonation: A base, such as potassium carbonate or sodium hydroxide, removes the acidic proton from one of the hydroxyl groups of hydroquinone, generating a potent phenoxide nucleophile. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote significant side reactions.[5]

-

Nucleophilic Attack: The resulting phenoxide ion attacks the carbon atom of the isopropyl halide that is bonded to the halogen. This attack occurs from the backside of the C-X bond, leading to an inversion of stereochemistry if the carbon were chiral.[3]

-

Leaving Group Departure: Simultaneously with the nucleophilic attack, the halide ion (the leaving group) departs, resulting in the formation of the ether linkage.

Figure 1: Mechanism of this compound Synthesis. A visual representation of the key steps in the Williamson ether synthesis, from reactants to products.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. It is crucial to adhere to all safety precautions, as the reactants can be hazardous.

Reagent and Safety Information

| Reagent | Molar Mass ( g/mol ) | Key Hazards |

| Hydroquinone | 110.11 | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, suspected of causing genetic defects and cancer.[6][7] |

| 2-Bromopropane | 122.99 | Highly flammable liquid and vapor, may damage fertility, may cause damage to organs through prolonged or repeated exposure.[8][9] |

| Potassium Carbonate | 138.21 | Causes serious eye irritation, causes skin irritation, may cause respiratory irritation. |

| Acetone | 58.08 | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness. |

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Keep away from heat, sparks, and open flames.[8]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 50-80°C) and maintain for 4-6 hours.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Combine the filtrate and the washings. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.[10][11]

Figure 2: Experimental Workflow for Synthesis. A flowchart outlining the key stages of the synthesis and purification process.

Process Optimization and Troubleshooting

Achieving a high yield and purity in the Williamson ether synthesis of this compound requires careful control of reaction conditions.

Choice of Reactants and Reagents

-

Alkyl Halide: While primary alkyl halides are ideal for S(_N)2 reactions, the use of a secondary halide like 2-bromopropane is necessary for synthesizing this compound. This choice introduces the possibility of a competing E2 elimination reaction, which can be minimized by careful control of temperature and base strength.[3][12] Tertiary alkyl halides are unsuitable as they predominantly undergo elimination.[3]

-

Base: A moderately strong base like potassium carbonate is often sufficient for deprotonating phenols.[10] Stronger bases such as sodium hydride (NaH) can be used but may increase the rate of the competing elimination reaction.[5]

-

Solvent: Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity.[5]

Common Issues and Solutions

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete deprotonation of hydroquinone. | Use a stronger base or increase the reaction temperature.[5] |

| Competing E2 elimination of the isopropyl halide. | Use a milder base and maintain the lowest effective reaction temperature. | |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction by TLC. Consider using microwave irradiation to potentially reduce reaction time.[5] |

| Deactivated alkyl halide. | Ensure the 2-bromopropane is of high purity and has been stored properly. | |

| Purification Difficulties | Presence of unreacted hydroquinone and the di-substituted product (1,4-diisopropoxybenzene). | Optimize the stoichiometry of the reactants. Use a 1:1 ratio of hydroquinone to 2-bromopropane to favor mono-alkylation. Purify carefully using column chromatography. |

Characterization of this compound

Confirmation of the successful synthesis of this compound is typically achieved through spectroscopic methods.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the carbons of the isopropyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the phenolic O-H stretch and absorptions for the C-O ether linkage and aromatic C-H bonds.

Conclusion

The Williamson ether synthesis is a robust and highly effective method for the preparation of this compound. By understanding the underlying S(_N)2 mechanism and carefully controlling reaction parameters, researchers can achieve high yields of the desired product. This guide provides the necessary technical details and practical insights to successfully implement this important transformation in a laboratory setting.

References

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (n.d.).

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

- Hydroquinone SDS, 123-31-9 Safety Data Sheets - ECHEMI. (n.d.).

- Hydroquinone - SAFETY DATA SHEET. (2024).

- Hydroquinone - SAFETY DATA SHEET - pentachemicals. (2023).

- The Williamson Ether Synthesis. (n.d.).

- Material Safety Data Sheet Hydroquinone Section 1 - The Lab Depot. (n.d.).

- Safety Data Sheet: Hydroquinone - Carl ROTH. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).

- Williamson ether synthesis - Wikipedia. (n.d.).

- Williamson Ether Synthesis - Utah Tech University. (n.d.).

- The Williamson Ether Synthesis - Chemistry Steps. (n.d.).

- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).

- A review on the advancement of ether synthesis from organic solvent to water. (2016).

- ISO PROPYL BROMIDE CAS NO 75-26-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015).

- MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1 - KSCL (KRISHNA). (n.d.).

- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. (n.d.).

- This compound | C9H12O2 | CID 82001 - PubChem - NIH. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010).

- 4-ISOPROPYL BENZYL BROMIDE 97 - Safety Data Sheet - ChemicalBook. (2025).

- A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - Organic Chemistry Research. (n.d.).

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).

- The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Journal of Chemical Education - ACS Publications. (2009).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020).

- 4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem - NIH. (n.d.).

- Williamson ether synthesis (video) - Khan Academy. (n.d.).

- This compound (C9H12O2) - PubChemLite. (n.d.).

- Technical Support Center: Purification of Crude Iso-propyl 4-hydroxyphenylacetate - Benchchem. (n.d.).

- This compound - CAS Common Chemistry. (n.d.).

- Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018).

- 2-Isopropoxyphenol - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Organic Preparations and Procedures International A SIMPLE SYNTHESIS OF O-ISOPROPOXYPHENOL - ElectronicsAndBooks. (n.d.).

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. 2-Isopropoxyphenol [webbook.nist.gov]

starting materials for 4-Isopropoxyphenol synthesis

An In-depth Technical Guide to the Starting Materials for 4-Isopropoxyphenol Synthesis

Authored by: Gemini, Senior Application Scientist

Date: December 31, 2025

Abstract

This compound is a valuable chemical intermediate whose synthesis is critical in various sectors, including the pharmaceutical and specialty chemical industries. The selection of an appropriate synthetic route and the corresponding starting materials is paramount for achieving high yield, purity, and cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic strategies for this compound, with a core focus on the industrially prevalent Williamson ether synthesis. We will delve into the causality behind experimental choices, compare alternative starting materials, and provide detailed, field-proven protocols.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its versatility and robustness.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an alkyl halide to form the ether linkage.[2][3]

Mechanistic Underpinnings and Strategic Choices

The core of the synthesis involves the reaction between a hydroquinone-derived phenoxide and an isopropyl-donating electrophile. There are two logical disconnections for this synthesis:

-

Path A: Reaction of a hydroquinone mono-phenoxide with an isopropyl halide.

-

Path B: Reaction of an isopropyl alkoxide with a 4-halophenol.

The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[1][2] Isopropyl halides are secondary halides, which are more sterically hindered than primary halides and can undergo a competing elimination (E2) reaction to form propene. However, Path A is generally favored because phenoxides are excellent nucleophiles and the reaction conditions can be optimized to favor substitution over elimination. Path B, involving attack on a 4-halophenol, is less common as generating the required phenoxide from a halophenol is straightforward, but the focus remains on the reactivity of the alkylating agent.

The first critical step is the deprotonation of the phenol to form the more potent nucleophile, the phenoxide. Hydroquinone has two acidic phenolic protons. By carefully controlling the stoichiometry of the base, mono-deprotonation can be favored, creating the necessary nucleophile to react with the isopropyl halide.

Analysis of Starting Materials and Reagents

The selection of starting materials is a decision driven by reactivity, cost, safety, and availability.

| Component | Selection | Rationale & Causality |

| Phenolic Source | Hydroquinone | A readily available and inexpensive di-functional phenol. Its symmetry presents a challenge in achieving mono-alkylation, but this can be controlled by adjusting the stoichiometry of the reactants. |

| Isopropyl Source | 2-Bromopropane (Isopropyl Bromide) | Bromide is an excellent leaving group, making 2-bromopropane more reactive than 2-chloropropane. While more expensive, its higher reactivity often leads to better yields and shorter reaction times, justifying the cost.[2] |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong bases are required to deprotonate the phenolic hydroxyl group (pKa ≈ 10) to form the sodium or potassium phenoxide salt. These are inexpensive, readily available, and effective. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | A phase-transfer catalyst is crucial for this reaction. The phenoxide salt is soluble in the aqueous phase, while the isopropyl halide is in the organic phase. TBAB facilitates the transfer of the phenoxide nucleophile into the organic phase to react, dramatically increasing the reaction rate.[4] |

| Solvent System | Biphasic: Water and an organic solvent (e.g., Toluene, Dichloromethane) | A two-phase system is often employed when using a phase-transfer catalyst. Water dissolves the inorganic base and the resulting phenoxide, while the organic solvent dissolves the alkyl halide and the final product.[4][5] |

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol describes a robust method for synthesizing this compound utilizing a phase-transfer catalyst, which ensures efficient interaction between reactants.

Materials:

-

Hydroquinone

-

2-Bromopropane

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Water

-

Hydrochloric Acid (HCl) for workup

-

Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone and tetrabutylammonium bromide (TBAB) in toluene and water.

-

Base Addition: Slowly add a solution of sodium hydroxide (1.0-1.1 equivalents) to the stirring mixture. The formation of the sodium salt of hydroquinone may be observed.

-

Alkyl Halide Addition: Add 2-bromopropane (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of hydroquinone.[5]

-

Workup - Quenching and Extraction: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Acidify the aqueous layer with dilute HCl to neutralize any excess NaOH. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.[5][8]

Visualization of Synthetic Workflow

To better illustrate the process, the following diagrams outline the key relationships and steps in the synthesis.

Logical Relationship of Starting Materials

Caption: Selection of starting materials for Williamson ether synthesis.

Step-by-Step Purification Workflow

Caption: Post-synthesis purification and isolation workflow.

Alternative Synthetic Approaches

While the Williamson ether synthesis is dominant, other routes exist, although they are generally less favored for this specific transformation.

Isomerization of 2-Isopropoxyphenol

The isopropylation of catechol (pyrocatechol) can produce 2-isopropoxyphenol (the ortho isomer).[9][10] In some contexts, it might be feasible to isomerize the ortho product to the desired para isomer (this compound). A patented process describes the isomerization of 2-isopropylphenol to 4-isopropylphenol in the presence of an acid catalyst and excess phenol, suggesting that similar isomerizations could be explored for the isopropoxy-analogs.[11] However, this adds complexity and separation challenges, making direct synthesis of the para isomer preferable.

Direct Alkylation with Isopropanol (Acid-Catalyzed)

Direct etherification of hydroquinone with isopropanol under strong acid catalysis is another theoretical possibility. This approach is common for synthesizing other ethers like 4-((2-isopropoxyethoxy)methyl)phenol from an alcohol and 4-hydroxybenzyl alcohol.[5][12] However, for this compound, this method is less common due to the harsh conditions required (strong acids, high temperatures), which can lead to side reactions, including rearrangement and polymerization of hydroquinone. Furthermore, the formation of a secondary carbocation from isopropanol can lead to elimination side products.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis stands out as the most efficient and controllable method. The optimal choice of starting materials combines the economic advantages of hydroquinone with the superior reactivity of 2-bromopropane . The use of a phase-transfer catalyst like tetrabutylammonium bromide is a critical process optimization, enabling the reaction to proceed efficiently in a biphasic system. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-alkylated product and minimize the formation of dialkylated and elimination byproducts. While alternative routes exist, they generally involve greater complexity, harsher conditions, or challenging purification steps, reinforcing the Williamson synthesis as the authoritative choice for researchers and drug development professionals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. 4-Isopropylphenol synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. EP0276030B1 - Process for the preparation of o-isopropoxyphenol - Google Patents [patents.google.com]

- 10. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Isopropoxyphenol: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-isopropoxyphenol, a versatile chemical intermediate. The document delves into its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. Emphasis is placed on the Williamson ether synthesis, a cornerstone of its industrial production. Furthermore, this guide explores the applications of this compound as a crucial building block in medicinal chemistry and drug development, offering insights into its role in the synthesis of complex pharmaceutical agents. Safety protocols and handling guidelines are also discussed to ensure its proper and safe utilization in a laboratory setting. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery.

Introduction: Unveiling this compound

This compound, a member of the phenol ether family, is an organic compound of significant interest in synthetic and medicinal chemistry. Its structure, characterized by an isopropoxy group at the para position of a phenol ring, imparts a unique combination of reactivity and steric hindrance, making it a valuable precursor in the synthesis of a wide array of more complex molecules. The presence of both a hydroxyl and an ether functional group allows for sequential and selective chemical modifications, a desirable trait for a versatile building block in multi-step syntheses.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications, with a particular focus on its relevance to the pharmaceutical industry. The causality behind experimental choices and the self-validating nature of the described protocols are central themes of this document, aiming to equip researchers with both theoretical knowledge and practical insights.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is paramount for its effective and safe use. This section details the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Identifiers

-

IUPAC Name : 4-(propan-2-yloxy)phenol[1]

-

Synonyms : 4-(1-Methylethoxy)phenol, p-Isopropoxyphenol, Isopropyl p-hydroxyphenyl ether[1]

-

CAS Number : 7495-77-4[1]

-

Molecular Formula : C₉H₁₂O₂[1]

-

Molecular Weight : 152.19 g/mol [1]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments, choosing appropriate solvents, and predicting its behavior in chemical reactions.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [General Knowledge] |

| Boiling Point | 117 °C at 4 Torr | [PubChem CID 82001] |

| Melting Point | 63-65 °C | [Various chemical supplier data] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and diethyl ether. Slightly soluble in water. | [General Chemical Principles] |

| pKa | The phenolic hydroxyl group has an estimated pKa of around 10, making it weakly acidic. | [General Chemical Principles] |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, hydroquinone is mono-alkylated using an isopropyl halide in the presence of a base.

Reaction Principle